molecular formula C10H9F3O2 B2987298 2-[2-methyl-4-(trifluoromethyl)phenyl]acetic acid CAS No. 1214373-27-9

2-[2-methyl-4-(trifluoromethyl)phenyl]acetic acid

Cat. No.: B2987298
CAS No.: 1214373-27-9
M. Wt: 218.175
InChI Key: RMIIRWBAEWOUDU-UHFFFAOYSA-N
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Description

2-[2-Methyl-4-(trifluoromethyl)phenyl]acetic acid is a fluorinated aromatic acetic acid derivative with a phenyl ring substituted at the 2-position with a methyl group and at the 4-position with a trifluoromethyl (-CF₃) group. The acetic acid moiety (-CH₂COOH) is directly attached to the phenyl ring. This compound is of interest in medicinal chemistry due to the electron-withdrawing -CF₃ group, which enhances metabolic stability and bioavailability.

Properties

IUPAC Name

2-[2-methyl-4-(trifluoromethyl)phenyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O2/c1-6-4-8(10(11,12)13)3-2-7(6)5-9(14)15/h2-4H,5H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMIIRWBAEWOUDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(F)(F)F)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214373-27-9
Record name 2-[2-methyl-4-(trifluoromethyl)phenyl]acetic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-methyl-4-(trifluoromethyl)phenyl]acetic acid typically involves the reaction of 2-methyl-4-(trifluoromethyl)benzaldehyde with a suitable nucleophile, followed by oxidation to form the carboxylic acid group. Common reagents used in this process include organometallic reagents such as Grignard reagents or organolithium compounds .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

2-[2-methyl-4-(trifluoromethyl)phenyl]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or hydrocarbons .

Mechanism of Action

The mechanism of action of 2-[2-methyl-4-(trifluoromethyl)phenyl]acetic acid involves its interaction with peroxisome proliferator-activated receptors. These receptors are nuclear hormone receptors that regulate the expression of genes involved in inflammation, lipid metabolism, and glucose homeostasis. By activating these receptors, the compound can modulate various metabolic and inflammatory pathways .

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogs, their substituents, and applications:

Compound Name Molecular Formula Substituents (Phenyl Ring) CAS Number Key Features/Applications Reference
2-[2-Methyl-4-(trifluoromethyl)phenyl]acetic acid C₁₀H₉F₃O₂ 2-CH₃, 4-CF₃ Not specified Hypothetical; used as a reference N/A
GW501516 (Cardarine) C₂₁H₁₈F₃NO₃S₂ Thiazole ring, 4-CF₃, methylthio 317318-70-0 PPARδ agonist; metabolic modulator
2-(3-(Trifluoromethyl)phenyl)acetic acid C₉H₇F₃O₂ 3-CF₃ Not specified Intermediate for fenfluramine synthesis
2-(2,6-Dichloro-4-(trifluoromethyl)phenyl)acetic acid C₉H₅Cl₂F₃O₂ 2,6-Cl₂, 4-CF₃ 601513-26-2 Herbicide intermediate
2-(4-(Trifluoromethyl)anilino)thiazol-4-yl-acetic acid C₁₂H₈F₃N₂O₂S Thiazole-amino-CF₃ 918793-31-4 Antimicrobial candidate

Key Observations :

  • Substituent Position : The position of the -CF₃ group significantly impacts biological activity. For example, GW501516 (4-CF₃ on a thiazole-linked phenyl) activates PPARδ receptors, while 2-(3-CF₃-phenyl)acetic acid () is a synthetic intermediate without reported receptor activity.
  • Heterocyclic Modifications : GW501516 and the thiazole-containing analog in incorporate heterocycles, enhancing binding affinity to targets like PPARδ .

Physicochemical Properties

  • Lipophilicity : The -CF₃ group increases lipophilicity (logP ~2.5–3.5), improving membrane permeability. For instance, GW501516 has a molecular weight of 453.49 g/mol and logP ~5.2 due to its extended thiazole structure .
  • Acidity : The acetic acid moiety confers a pKa of ~4.5–5.0, making these compounds ionizable at physiological pH, which affects solubility and absorption.

Biological Activity

2-[2-methyl-4-(trifluoromethyl)phenyl]acetic acid is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy in various biological systems, and implications for drug development.

Chemical Structure and Properties

The molecular formula of this compound is C10H9F3O2. The trifluoromethyl group is known to enhance the lipophilicity and bioactivity of compounds, making it a significant feature in medicinal chemistry.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Anticancer Effects : Studies have shown that derivatives of compounds with similar structures can inhibit cancer cell proliferation. For instance, compounds with trifluoromethyl substitutions have demonstrated enhanced anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest .
  • Antibacterial Properties : The compound's structure suggests potential antibacterial activity, particularly against Gram-negative and Gram-positive bacteria. The presence of the trifluoromethyl group may contribute to increased potency by facilitating stronger interactions with bacterial targets .
  • DPP-4 Inhibition : Although primarily focused on different scaffolds, research into DPP-4 inhibitors highlights the importance of structural modifications in enhancing biological activity. Compounds with similar motifs have shown promise in treating type 2 diabetes mellitus, suggesting that this compound may also possess relevant metabolic activity .

Case Studies

  • Anticancer Activity : A study evaluated various urea derivatives, including those with trifluoromethyl groups, against multiple cancer cell lines. Compounds demonstrated IC50 values significantly lower than standard chemotherapeutics like Doxorubicin, indicating strong anticancer potential .
    CompoundCell LineIC50 (μM)
    Compound 7PACA244.4
    Compound 8PACA222.4
    DoxorubicinPACA252.1
  • Antibacterial Studies : Another investigation assessed the antibacterial properties of various compounds against E. coli and C. albicans. The minimum inhibitory concentrations (MICs) were determined, revealing promising activity for compounds with trifluoromethyl substitutions .

The biological activity of this compound can be attributed to:

  • Molecular Interactions : The trifluoromethyl group enhances binding affinity to target proteins through multipolar interactions, which can stabilize the compound's active conformation in biological systems .
  • Gene Expression Modulation : In cancer studies, treated cells exhibited down-regulation of key genes involved in cell proliferation and survival pathways (e.g., EGFR, TP53), suggesting a mechanism through which the compound exerts its effects .

Q & A

Q. What are the standard synthetic routes for 2-[2-methyl-4-(trifluoromethyl)phenyl]acetic acid, and how can purity be optimized?

  • Methodological Answer : The compound is typically synthesized via Friedel-Crafts alkylation or palladium-catalyzed cross-coupling reactions involving trifluoromethyl-substituted precursors. Purification often employs high-performance liquid chromatography (HPLC) with UV detection, ensuring >97% purity . Critical steps include controlling reaction temperature (e.g., 60–80°C for trifluoromethyl group stability) and using anhydrous solvents to avoid hydrolysis. Recrystallization in ethanol/water mixtures improves crystalline purity .

Q. How is spectroscopic characterization (NMR, FTIR, MS) performed for this compound, and what are common pitfalls?

  • Methodological Answer :
    • NMR : The trifluoromethyl group splits signals in 1^1H NMR (e.g., aromatic protons at δ 7.2–7.8 ppm) and shows a distinct 19^{19}F NMR peak near δ -60 ppm. Avoid solvent interactions (e.g., DMSO-d6) that obscure signals .
    • FTIR : Key peaks include C=O (1700–1720 cm1^{-1}) and CF3_3 (1100–1200 cm1^{-1}). Baseline correction is critical due to overlapping bands .
    • MS : Electrospray ionization (ESI) in negative mode detects [M-H]^- at m/z 262. Use deuterated internal standards to mitigate matrix effects .

Q. What safety protocols are essential for handling this compound in the lab?

  • Methodological Answer :
    • PPE : Nitrile gloves, chemical-resistant lab coats, and ANSI-approved safety goggles .
    • Ventilation : Use fume hoods for synthesis steps involving volatile intermediates (e.g., trifluoroacetic anhydride).
    • Waste Management : Neutralize acidic waste with sodium bicarbonate before disposal in designated halogenated waste containers .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic effects of the trifluoromethyl group on reactivity?

  • Methodological Answer : DFT calculations (e.g., B3LYP/6-311+G(d,p)) model the electron-withdrawing effect of CF3_3, which lowers the HOMO energy of the aromatic ring by ~1.5 eV, reducing electrophilic substitution rates. Solvent effects (PCM model) and transition-state geometries should be included to predict regioselectivity in derivatization reactions .

Q. How do researchers resolve contradictions in crystallographic data for derivatives of this compound?

  • Methodological Answer : Discrepancies in unit cell parameters (e.g., due to polymorphism) require multi-technique validation:
    • Single-crystal XRD (Mo-Kα radiation, 296 K) to confirm space groups (e.g., P21_1/c) .
    • Powder XRD to detect polymorphic impurities.
    • Solid-state NMR (13^{13}C CP/MAS) to correlate crystallographic data with molecular packing .

Q. What strategies optimize the compound’s reactivity in peptide coupling or esterification?

  • Methodological Answer :
    • Activation : Use EDC/HOBt in DMF to form active esters, minimizing racemization.
    • Kinetic Control : Monitor reaction progress via 19^{19}F NMR to avoid over-activation of the carboxylic acid group.
    • Steric Effects : The 2-methyl group hinders nucleophilic attack; microwave-assisted synthesis (100°C, 20 min) improves yields in bulky systems .

Q. How can degradation pathways under oxidative or photolytic conditions be systematically studied?

  • Methodological Answer :
    • Photolysis : Expose to UV light (254 nm) in acetonitrile/water (9:1) and analyze degradation products via LC-QTOF-MS. The CF3_3 group stabilizes radical intermediates, leading to hydroxylated byproducts .
    • Oxidative Stress : Use Fenton’s reagent (Fe2+^{2+}/H2_2O2_2) to simulate environmental degradation. Quantify trifluoroacetate (TFA) via ion chromatography .

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